3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of two fluoromethyl groups attached to a cyclobutane ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid can be achieved through multiple synthetic routes. One efficient method involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their fluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxygenation of bis-carboxylate systems using tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthetic routes mentioned above can be adapted for industrial-scale production. The use of readily available precursors and efficient reaction conditions makes these methods suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoromethyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of two fluoromethyl groups.
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: Contains a fluorophenyl group instead of fluoromethyl groups.
Uniqueness
3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of two fluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10F2O2 |
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Molecular Weight |
164.15 g/mol |
IUPAC Name |
3,3-bis(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c8-3-7(4-9)1-5(2-7)6(10)11/h5H,1-4H2,(H,10,11) |
InChI Key |
UAAPFVFKFMMFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CF)CF)C(=O)O |
Origin of Product |
United States |
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